molecular formula C28H27N3O3 B2773646 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866810-99-3

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2773646
CAS No.: 866810-99-3
M. Wt: 453.542
InChI Key: GMYGYNRXLUVBFE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to improved yields and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for research and development.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-7,8-dimethoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of target proteins, disrupting their normal function and leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethylphenylacetic acid
  • 3,4-Dimethylphenylmethanol
  • 2,3-Dimethyl-4-methoxybenzyl alcohol

Uniqueness

Compared to similar compounds, 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline stands out due to its unique pyrazoloquinoline core, which imparts distinct biological activities and potential therapeutic applications. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for various research applications.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-17-10-11-19(12-18(17)2)27-22-16-31(15-20-8-6-7-9-24(20)32-3)23-14-26(34-5)25(33-4)13-21(23)28(22)30-29-27/h6-14,16H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYGYNRXLUVBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC=C5OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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